7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyethyl group, and a phenyl group attached to a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then reacted with formamidine to produce 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is then further modified to introduce the bromophenyl and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and minimizing by-products and waste. The process may also involve automated systems to ensure consistency and quality control.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes and physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolopyrimidine core but differs in the substituents attached to it.
(4-bromophenyl)(2,2-dimethoxyethyl)sulfane: Another compound with a bromophenyl and dimethoxyethyl group, but with a different core structure.
Uniqueness
7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrrolopyrimidine core
Properties
Molecular Formula |
C22H21BrN4O2 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
7-(4-bromophenyl)-N-(2,2-dimethoxyethyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21BrN4O2/c1-28-19(29-2)12-24-21-20-18(15-6-4-3-5-7-15)13-27(22(20)26-14-25-21)17-10-8-16(23)9-11-17/h3-11,13-14,19H,12H2,1-2H3,(H,24,25,26) |
InChI Key |
UMLZQACGTNICFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.